![molecular formula C19H22N2O4 B2433720 N-(2-methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide CAS No. 2034242-84-5](/img/structure/B2433720.png)
N-(2-methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide, also known as MPI-0479605, is a small molecule inhibitor that has shown potential in various scientific research applications. It is a selective inhibitor of the protein kinase TBK1, which plays a critical role in the regulation of innate immune responses.
Scientific Research Applications
Green Synthesis Methods
A study by Zolfigol et al. (2013) highlights a green and efficient method for synthesizing pyranopyrazoles, using isonicotinic acid as a catalyst. This approach is significant for environmentally friendly chemistry and offers a new avenue for synthesizing compounds related to N-(2-methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide.
Chemical Synthesis and Structural Characterization
Research by Agekyan and Mkryan (2015) demonstrates the synthesis of p-aminobenzoic acid diamides based on similar pyran structures. These findings contribute to understanding the chemical properties and potential applications of such compounds.
Photomerocyanine Formation
Aiken et al. (2014) explored the structural and spectroscopic characterization of a ring-opened form of a 2H-naphtho[1,2-b]pyran, revealing novel photomerocyanine formation. This research is crucial for understanding the photochemical properties of pyran derivatives, including compounds like N-(2-methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide. The details of this study can be found here.
Synthesis of Dibenzophospholes
Cornforth and Robertson (1987) conducted a study on the synthesis of substituted dibenzophospholes, which includes the utilization of pyran rings similar to those in N-(2-methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide. This research provides insights into the synthesis and potential applications of dibenzophospholes, which can be further explored for various scientific applications. More information is available here.
Antimicrobial and Anticoccidial Activity
Georgiadis (1976) explored the synthesis and activity of compounds related to 2H-pyran derivatives, demonstrating significant antimicrobial and anticoccidial activities. This suggests potential therapeutic applications for N-(2-methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide in the field of medicine. The details of this study can be found here.
properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-23-17-5-3-2-4-16(17)21-19(22)15-6-9-20-18(12-15)25-13-14-7-10-24-11-8-14/h2-6,9,12,14H,7-8,10-11,13H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAYPACHOCVWQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=NC=C2)OCC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.